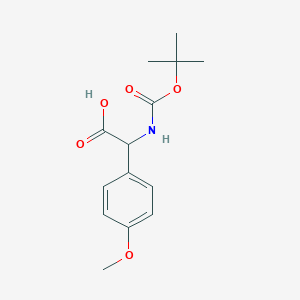

Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid

Description

Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 4-methoxyphenyl substituent. The Boc group serves as a protective moiety for amines in peptide synthesis, while the 4-methoxyphenyl ring contributes to steric and electronic properties that influence reactivity and solubility.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUKDUAEXGBAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585609 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55362-76-0 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis of tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid typically follows a multi-step approach:

Amino Group Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the amino functionality is shielded from undesired reactions during subsequent transformations.

Methoxy Group Introduction: The methoxy substituent on the phenyl ring is introduced via methylation of a phenol precursor. This is commonly achieved by treating the phenol with methyl iodide in the presence of a base like potassium carbonate.

Acetic Acid Moiety Incorporation: The acetic acid group is introduced through carboxylation reactions, often involving the use of appropriate precursors that allow for selective formation of the acetic acid side chain.

This synthetic strategy is summarized in Table 1.

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Amino group protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane) | Protect amino group as Boc derivative |

| 2 | Methoxy group introduction | Methyl iodide, potassium carbonate, solvent (e.g., acetone) | Methylation of phenol to methoxy group |

| 3 | Acetic acid incorporation | Carboxylation reaction (specific reagents vary) | Introduction of acetic acid moiety |

Table 1: General synthetic steps for this compound preparation.

Industrial Production Techniques

Industrial synthesis often leverages continuous flow microreactor systems, which provide:

Enhanced reaction efficiency due to superior heat and mass transfer.

Greater versatility in scaling up.

Improved sustainability by minimizing waste and energy consumption.

These systems enable more controlled reaction environments compared to traditional batch processes, optimizing yield and purity of the target compound.

Specific Preparation Method from Patent Literature

While there is no direct patent describing the exact preparation of this compound, related compounds such as tert-butylphenyl acetic acid have been synthesized using methods that can inform the preparation of the target compound.

A notable method for preparing p-tert-butylphenylacetic acid involves:

Reacting p-tert-butylacetophenone with morpholine and sulfur under stirring and heating at 210°C for 12 hours.

Pouring the reaction mixture into anhydrous ethanol to precipitate a yellow solid.

Acidifying the precipitate in glacial acetic acid and sulfuric acid.

Cooling the acidified mixture in cold water for 10 hours to obtain crude product.

Purifying the crude product by recrystallization from 50% aqueous ethanol to yield pure crystals.

This process is detailed in Table 2.

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of p-tert-butylacetophenone, morpholine, sulfur | 210°C, 12 h, stirring | Formation of intermediate |

| 2 | Precipitation | Addition to anhydrous ethanol | Yellow precipitate formation |

| 3 | Acidification | Glacial acetic acid + sulfuric acid | Conversion to acid form |

| 4 | Cooling | Cold water, 10 h | Crude p-tert-butylphenylacetic acid |

| 5 | Purification | Recrystallization from 50% ethanol/water | Pure crystalline product |

*Table 2: Preparation method of p-tert-butylphenylacetic acid (related compound).

Although this patent focuses on tert-butylphenylacetic acid, the methodology provides insights into high-temperature sulfur-mediated transformations and purification techniques potentially adaptable for the synthesis of this compound or its precursors.

Reaction Mechanism Considerations

The Boc protection mechanism involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage that stabilizes the amino functionality during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions to regenerate the free amine.

The methylation of the phenol precursor proceeds via nucleophilic substitution, where the phenolate ion attacks methyl iodide, introducing the methoxy group.

Carboxylation reactions typically involve the formation of a carbanion intermediate that reacts with carbon dioxide or other carboxylating agents to form the acetic acid side chain.

Summary of Key Research Findings

The Boc protection strategy is central to the preparation, providing stability and selectivity during synthesis.

Methoxy substitution is efficiently introduced by methylation of phenolic precursors under basic conditions.

Industrial production benefits from continuous flow microreactor technology, enhancing efficiency and sustainability.

Purification by recrystallization from aqueous ethanol solutions yields high-purity products.

Related synthetic methods involving high-temperature sulfur-mediated reactions offer alternative pathways for preparing phenylacetic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid.

Major Products

Oxidation: Formation of 4-hydroxy-phenyl-acetic acid derivatives.

Reduction: Formation of 4-methoxy-phenyl-ethanol derivatives.

Substitution: Formation of the free amine derivative after Boc removal.

Scientific Research Applications

Pharmaceutical Applications

Building Block for Drug Synthesis

- Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid serves as a versatile intermediate in the synthesis of amino acids and peptides. It is particularly useful in the preparation of compounds that target specific biological pathways, including those involved in cancer and metabolic diseases .

- The compound has been explored for its potential to develop selective inhibitors for protein arginine methyltransferases (PRMTs), which are critical targets in cancer therapy. Research indicates that derivatives of this compound exhibit significant inhibitory activity against PRMT4, suggesting its utility in anticancer drug development .

Case Study: PRMT Inhibition

- A study demonstrated that modifications to the Boc-amino acid structure enhanced potency and selectivity against PRMT4, with some derivatives showing IC50 values in the nanomolar range. This finding underscores the importance of Boc-amino acids in creating targeted therapies for malignancies linked to PRMT dysregulation .

Synthesis of Complex Organic Compounds

Fluorescent Probes

- The compound has been utilized in synthesizing fluorescent probes for biological imaging. For instance, a series of pyrimidine-derived α-amino acids were synthesized from l-aspartic acid derivatives, showcasing the versatility of Boc-protected amino acids in creating functionalized compounds with photophysical properties suitable for imaging applications .

Photocatalysis

- Research has indicated that tert-butoxycarbonyl protection can restore reactivity in photocatalytic reactions involving electrophilic olefins. This application highlights the role of Boc-amino acids as protective groups that facilitate complex organic transformations while maintaining functionality .

Biochemical Studies

Enzyme Activity Modulation

- This compound is also employed in studies focused on enzyme activity modulation. Its derivatives have been shown to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic interventions .

Structural Biology

- The compound's derivatives have been used in crystallography studies to elucidate the structure-function relationships of proteins involved in critical cellular processes. Understanding these interactions is vital for designing more effective inhibitors and drugs targeting specific pathways .

Research Findings Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid with structurally related derivatives:

Key Observations:

- Electronic Effects : The 4-methoxy group donates electrons via resonance, activating the phenyl ring toward electrophilic substitution compared to electron-withdrawing groups like chlorine .

- Solubility : Hydroxyl and methoxy derivatives exhibit higher solubility in polar solvents than chloro or methyl analogs, impacting their utility in aqueous reaction systems .

- Acidity : Chloro-substituted derivatives (pKa ~3.94) are more acidic than methoxy variants due to the electron-withdrawing effect of Cl, which stabilizes the deprotonated form .

Pharmacological Relevance

- Antiviral and Anticancer Activity: Phenoxy acetic acid derivatives, including those with methoxy substituents, demonstrate inhibitory effects on viral enzymes and cancer cell proliferation .

- Metabolic Stability : Fluorinated analogs (e.g., 4,4-difluorocyclohexyl) exhibit enhanced stability in vivo, making them suitable for long-acting therapeutics .

Biological Activity

Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid, often abbreviated as Boc-amino acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone with a 4-methoxyphenyl side chain. This structure allows for selective reactions in synthetic pathways, especially in peptide synthesis.

The Boc group serves primarily as a protecting group for the amino functionality, enabling the selective modification of other reactive sites within the molecule. Upon deprotection, the free amine can engage in further chemical transformations, making it a versatile intermediate in organic synthesis and potential therapeutic applications .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of related compounds demonstrated potent inhibition of various kinases involved in cancer cell proliferation. In one study, certain derivatives showed half-maximal effective concentration (EC50) values as low as 12 μM against MCF7 breast cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| 7j | MCF7 | 12 |

| 11a | MDA-MB-231 | <0.5 |

| 9d | MCF7 | >10 |

These findings suggest that modifications to the Boc-amino acid structure can enhance its efficacy against specific cancer types.

Mechanistic Insights

The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways. For example, compound 11a was shown to inhibit SRC kinase activity at low nanomolar concentrations, which is critical for cancer cell survival and proliferation . The ability to inhibit phosphorylation events associated with SRC and downstream targets such as FAK further underscores the therapeutic potential of this compound.

Study on Kinase Inhibition

In a detailed investigation of kinase inhibitors, researchers evaluated the inhibitory activity of several Boc-protected compounds against various kinases. Notably, compound 11a displayed superior antiproliferative effects compared to established inhibitors like dasatinib, indicating its potential as a lead compound for further development .

Table 2: Kinase Inhibition Profile

| Kinase | Compound 11a IC50 (nM) | Dasatinib IC50 (nM) |

|---|---|---|

| SRC | 100 | ~200 |

| FAK | Low nanomolar | Moderate |

This data illustrates the promising nature of this compound derivatives in targeting specific kinases implicated in cancer.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that some derivatives maintain high potency while exhibiting low toxicity at therapeutic concentrations. A study showed that certain compounds did not significantly decrease cell viability at concentrations up to 10 µM, highlighting their safety profile alongside efficacy .

Q & A

Basic: What are the standard synthetic routes for tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amino group attached to a phenylacetic acid scaffold. For analogs like N-Boc-(4'-chlorophenyl)glycine (CAS 53994-85-7), coupling reactions under anhydrous conditions with reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed . For the methoxy variant, similar protocols apply, but reaction temperatures (e.g., 0–5°C for Boc addition) and solvent polarity (e.g., dichloromethane or THF) critically affect yield. Purification via column chromatography or recrystallization ensures product integrity.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (1H, 13C): To confirm Boc group signals (e.g., tert-butyl at δ ~1.4 ppm) and methoxy substituent (δ ~3.8 ppm). Compare with structurally validated analogs, such as X-ray crystallography data for (4-tert-butylphenyl)acetic acid derivatives .

- IR spectroscopy : Detect carbonyl stretches (Boc carbamate: ~1700 cm⁻¹; carboxylic acid: ~2500–3000 cm⁻¹).

- Mass spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS). Purity can be assessed using HPLC, as referenced in chromatogram-based quality control protocols .

Advanced: How does the electron-donating methoxy group affect the compound’s reactivity compared to chloro or nitro derivatives?

Methodological Answer:

The methoxy group’s +M (mesomeric) effect stabilizes intermediates during reactions, altering kinetics. For example, in Boc-deprotection (acidolysis), the methoxy-substituted compound may exhibit slower deprotection rates compared to electron-withdrawing groups (e.g., nitro in tert-butoxycarbonylamino-(4-nitro-phenyl)-acetic acid) . Kinetic studies using TLC or HPLC to monitor reaction progress under controlled acidic conditions (e.g., TFA in DCM) can quantify these effects. Computational methods (DFT) may further elucidate electronic impacts on transition states .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies may arise from polymorphism , impurities, or hydration. Strategies include:

- Recrystallization : Test solvents of varying polarity (e.g., ethanol vs. ethyl acetate) to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to identify melting point variations.

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian-based simulations) . For structural confirmation, single-crystal X-ray diffraction (as in ) provides definitive resolution .

Basic: What are the primary research applications of this compound in academic settings?

Methodological Answer:

- Peptide synthesis : As a Boc-protected amino acid derivative, it serves as a building block for unnatural amino acids or peptide analogs, particularly in covalent inhibitor design (e.g., protein-protein interaction studies) .

- Pharmaceutical intermediates : Used to develop protease inhibitors or kinase modulators, leveraging the methoxy group’s steric and electronic properties .

Advanced: What strategies mitigate decomposition of the Boc group during storage or reactions?

Methodological Answer:

- Storage : Anhydrous conditions (e.g., sealed desiccators) at room temperature, as validated for structurally similar Boc-protected acids .

- Reaction design : Use mild bases (e.g., NaHCO₃) to neutralize acidic byproducts. Avoid prolonged exposure to protic solvents.

- Stability assays : Thermogravimetric analysis (TGA) or accelerated aging studies (40°C/75% RH) can identify decomposition thresholds. For sensitive reactions, employ inert atmospheres (N₂/Ar) .

Advanced: How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility screens : Systematically test solvents (e.g., DMSO, acetonitrile, toluene) via gravimetric analysis or UV-Vis spectroscopy.

- QSAR modeling : Predict solubility using quantitative structure-activity relationship models, incorporating logP values and Hansen solubility parameters.

- Controlled crystallization : Monitor solvent-dependent polymorph formation, which may explain discrepancies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 per GHS classifications) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic residues before disposal, adhering to institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.